Ethyl [(2-methylphenyl)amino](oxo)acetate
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Overview
Description
Ethyl (2-methylphenyl)aminoacetate is a chemical compound with the molecular formula C11H13NO3This compound is a white to off-white crystalline powder that is soluble in organic solvents. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (2-methylphenyl)aminoacetate can be synthesized through the reaction of ethyl chlorooxoacetate with o-toluidine. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of ethyl (2-methylphenyl)aminoacetate may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation techniques to achieve the desired purity levels .
Types of Reactions:
Oxidation: Ethyl (2-methylphenyl)aminoacetate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming ethyl (2-methylphenyl)aminoacetate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed:
- Oxidation products include oxo derivatives.
- Reduction products include hydroxy derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Ethyl (2-methylphenyl)aminoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl (2-methylphenyl)aminoacetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .
Comparison with Similar Compounds
- Ethyl 2-(2-methylanilino)-2-oxoacetate
- Ethyl oxo (2-toluidino)acetate
- Acetic acid, 2-[(2-methylphenyl)amino]-2-oxo-, ethyl ester
Uniqueness: Ethyl (2-methylphenyl)aminoacetate is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its solubility in organic solvents and crystalline nature make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(2-methylanilino)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(14)10(13)12-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFYTRYWFURUJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC=C1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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